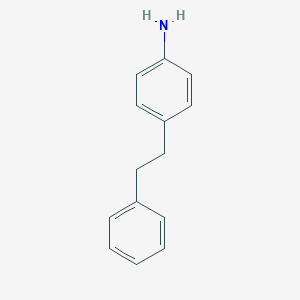

4-(2-Phenylethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 210538. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPMISJEZSOSQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5036840 | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13024-49-2 | |

| Record name | 4-(2-Phenylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13024-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013024492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Phenethylaniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2-Phenylethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5036840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-PHENYLETHYL)ANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

A Legacy of Discovery: the Historical and Ongoing Significance of Aromatic Amines

The story of 4-(2-phenylethyl)aniline is deeply rooted in the broader history of aromatic amines, a class of compounds that has been pivotal to the advancement of chemical synthesis for over a century. The discovery and exploration of aromatic amines, dating back to the 19th century with pioneering work by scientists like August Wilhelm von Hofmann, heralded a new era in organic chemistry. ontosight.ai These compounds, characterized by an amino group attached to an aromatic ring, quickly proved to be remarkably versatile. ontosight.aiwisdomlib.org

Historically, aromatic amines were instrumental in the development of the synthetic dye industry, forever changing the world of textiles. ontosight.ainumberanalytics.com Their ability to undergo diazotization and coupling reactions led to the creation of a vast array of vibrant and stable azo dyes. numberanalytics.com Beyond pigments, the significance of aromatic amines expanded into the burgeoning fields of pharmaceuticals and materials science. In medicine, they serve as crucial intermediates in the synthesis of a significant percentage of all drugs. ontosight.ai For instance, the common analgesic acetaminophen (B1664979) is derived from an aromatic amine precursor. ontosight.ai In materials science, their incorporation into polymers like polyurethanes and polyamides has led to the creation of innovative materials with tailored properties. ontosight.ai

The fundamental reactivity of the amino group and the aromatic ring allows for a wide range of chemical transformations, making aromatic amines indispensable building blocks in organic synthesis. wisdomlib.orgnumberanalytics.com This rich history of utility and discovery provides the essential context for understanding the current research interest in specific aromatic amines like this compound.

Charting New Territories: the Scope and Aims of Current Research on 4 2 Phenylethyl Aniline

Established Synthetic Routes to this compound

Catalytic Hydrogenation and Reductive Amination Approaches

Catalytic hydrogenation is a cornerstone method for the synthesis of this compound. drhazhan.com This approach often involves the reduction of a precursor molecule containing a nitro or other reducible group. A common strategy is the palladium-catalyzed hydrogenation of (p-aminophenyl)phenylacetylene. This reaction is typically carried out at room temperature in a solvent like methanol with a 10% Pd/C catalyst, achieving a quantitative yield.

Reductive amination offers another versatile route. This process involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent. For instance, the condensation of 4-aminodiphenylamine with acetophenone (B1666503) under acidic conditions, followed by catalytic hydrogenation, provides an industrial-scale method for producing related structures. While direct examples for this compound are less commonly detailed, the principles apply. The reaction of a suitable phenylethyl-substituted ketone with an amino-group precursor, followed by reduction, would yield the target molecule. Various reducing agents and catalysts can be employed, including sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation over metals like palladium, platinum, or Raney nickel. ajrconline.orggoogle.com The choice of reagents can be optimized to control reaction conditions and improve yield and purity.

Table 1: Examples of Catalytic Hydrogenation and Reductive Amination

| Starting Material(s) | Catalyst/Reducing Agent | Product | Yield | Reference |

| (p-Aminophenyl)phenylacetylene | 10% Pd/C, H₂ | This compound | Quantitative | |

| 4-ADFA and Acetophenone | Acid-activated bentonite (B74815), then Raney nickel/H₂ | 4-(2-amino-1-phenylethyl)aniline | High Purity (≥96.1%) | |

| N-phenethyl-4-piperidone and Aniline | Sodium borohydride | 4-anilino-N-phenethylpiperidine | 50-80% | wikipedia.org |

| 1-benzyl-4-piperidone and Aniline | LiAlH₄ | 1-benzyl-4-anilinopiperidine | Not specified | ajrconline.org |

This table is interactive and can be sorted by column.

Coupling Reactions and Amine Functionalization Strategies

Modern cross-coupling reactions provide powerful tools for forming carbon-nitrogen bonds, offering alternative pathways to this compound and its derivatives. The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides or triflates, is a prominent example. wikipedia.orgorganic-chemistry.org This reaction allows for the direct formation of the aniline C-N bond under relatively mild conditions. wikipedia.org In a hypothetical synthesis of this compound, this could involve coupling 4-bromo(2-phenylethyl)benzene with an ammonia (B1221849) equivalent or a protected amine, followed by deprotection. The versatility of the Buchwald-Hartwig reaction stems from the continuous development of sophisticated phosphine (B1218219) ligands that improve catalyst efficiency and substrate scope. wikipedia.orgresearchgate.net

The Ullmann condensation, a copper-catalyzed reaction, represents an older but still relevant method for aryl amination. While often requiring harsher conditions than palladium-catalyzed methods, it remains a viable option for certain substrates.

Table 2: Key Features of C-N Coupling Reactions

| Reaction Name | Catalyst | Typical Reactants | Key Advantages |

| Buchwald-Hartwig Amination | Palladium complexes with phosphine ligands | Aryl Halides/Triflates, Amines | Mild conditions, broad substrate scope, high functional group tolerance |

| Ullmann Condensation | Copper | Aryl Halides, Amines | Cost-effective catalyst |

This table is interactive and can be sorted by column.

Multicomponent and One-Pot Synthesis Expeditions

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov While a specific MCR for the direct synthesis of this compound is not prominently documented, related structures are accessible through such strategies. For example, the Doebner reaction, a multicomponent synthesis of quinolines from anilines, aldehydes, and pyruvic acid, demonstrates the power of this approach. nih.gov

One-pot syntheses, which involve sequential reactions in a single reactor without isolation of intermediates, also streamline the production of complex molecules. A one-pot reductive amination procedure to form fentanyl intermediates involves reacting a piperidone with aniline and a reducing agent in the same vessel. ajrconline.org This principle could be adapted for the synthesis of this compound, for instance, by reacting 4-aminobenzaldehyde (B1209532) with a suitable Grignard reagent followed by in-situ reduction.

Synthesis of Structurally Related Phenylethylamine Derivatives

Synthesis of 4-Methyl-N-(2-phenylethyl)aniline and Analogues

The synthesis of N-alkylated analogues such as 4-Methyl-N-(2-phenylethyl)aniline is commonly achieved through the reaction of 4-methylaniline (p-toluidine) with a phenylethyl halide, such as 2-phenylethyl bromide. This nucleophilic substitution is typically carried out in a solvent like dimethylformamide (DMF) with a base like potassium carbonate at elevated temperatures.

Reductive amination is also a viable route. The reaction of p-toluidine (B81030) with phenylacetaldehyde (B1677652) in the presence of a reducing agent would form the desired product. Asymmetric hydrogenation of related olefin precursors using chiral catalysts like Rh-DuanPhos has been shown to produce enantiomerically enriched products, which is crucial for pharmaceutical applications. nih.gov

Preparations of N-(2-Phenylethyl)piperidine-derived Anilines (e.g., Fentanyl Intermediates)

The synthesis of N-(2-phenylethyl)piperidine-derived anilines is of high importance as these compounds are key intermediates in the production of fentanyl and its analogues. wikipedia.orggoogle.com The central precursor is often 4-anilino-N-phenethylpiperidine (ANPP). google.com

A common and efficient route to ANPP is the reductive amination of N-phenethyl-4-piperidone (NPP) with aniline. wikipedia.orgnih.govosti.gov This reaction can be mediated by various reducing agents, with sodium triacetoxyborohydride (B8407120) in the presence of acetic acid being a modern and effective choice, yielding ANPP in high yields (around 91%). nih.govosti.gov Other methods employ borane (B79455) complexes or catalytic hydrogenation. google.comgoogle.com

The synthesis of NPP itself typically starts from 4-piperidone (B1582916), which is alkylated with a phenylethyl halide (e.g., 2-phenylethyl bromide) using a base like cesium carbonate. wikipedia.orgnih.gov An alternative, more convergent approach involves a one-pot reaction where 4-piperidone, 2-phenylethyl halide, and aniline are combined with a reducing agent. google.com

Another synthetic strategy is the Strecker synthesis, where NPP is reacted with aniline and potassium cyanide to form an α-aminonitrile, which is then reduced to ANPP. ajrconline.orgnih.gov

Table 3: Synthetic Routes to Fentanyl Intermediate ANPP

| Starting Material(s) | Method | Key Reagents | Yield | Reference |

| N-phenethyl-4-piperidone (NPP), Aniline | Reductive Amination | Sodium triacetoxyborohydride, Acetic acid | 91% | nih.govosti.gov |

| N-phenethyl-4-piperidone (NPP), Aniline | Reductive Amination | 5-ethyl-2-methylpyridine borane, Acetic acid | High | google.com |

| N-phenethyl-4-piperidone (NPP), Aniline, KCN | Strecker Synthesis | Acetic acid, then NaBH₄ | Not specified | ajrconline.org |

| 4-Piperidone, 2-Phenylethyl bromide, Aniline | Reductive Amination | Zinc dust | Not specified | google.com |

This table is interactive and can be sorted by column.

Synthesis of Halogenated and Dinitro-Substituted Phenylethyl Anilines

The introduction of halogen and nitro groups onto the phenylethyl aniline framework is a key strategy for creating a diverse range of analogues for further chemical exploration. These functional groups can significantly alter the electronic properties and reactivity of the parent molecule, providing intermediates for the synthesis of more complex structures.

The synthesis of dinitro-substituted phenylethyl anilines has been documented, with 2,4-Dinitro-N-(2-phenylethyl)aniline being a notable example. nih.govgrafiati.com In this compound, the amine and the adjacent nitro group can form an intramolecular hydrogen bond. nih.gov The synthesis of such compounds typically involves the reaction of a phenylethylamine derivative with a pre-nitrated aniline precursor.

For the synthesis of halogenated phenylethyl anilines, several general methods for the halogenation of anilines can be applied. One common approach involves electrophilic aromatic substitution, where the aniline ring is treated with a halogenating agent. However, the high reactivity of the aniline ring can sometimes lead to multiple substitutions and a lack of regioselectivity. To overcome this, the amino group is often protected, for example as an acetamide, to moderate its activating effect and direct the substitution.

A more versatile and controlled method for introducing aryl and heteroaryl groups, including those with halogen substituents, is the Suzuki-Miyaura cross-coupling reaction. libretexts.orgresearchgate.net This palladium-catalyzed reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. libretexts.org For instance, a halogenated aniline can be coupled with a phenylethylboronic acid derivative, or a 4-(2-phenylethyl)anilineboronic acid could be reacted with a halogenated aromatic compound. This method offers high functional group tolerance and allows for the precise construction of halogenated analogues. researchgate.netnih.gov The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps. libretexts.org

The synthesis of halogenated anilines as precursors can be achieved through various means. For example, enaminoesters derived from halogenated anilines have been synthesized by reacting ethyl acetoacetate (B1235776) with different halogenated amines in the presence of glacial acetic acid. researchgate.net

Optimization of Synthetic Conditions and Yield Enhancement in this compound Production

The efficient synthesis of this compound is crucial for its application in further chemical synthesis. Research has focused on optimizing reaction conditions to maximize yield and purity.

One highly effective laboratory-scale method is the palladium-catalyzed hydrogenation of (p-aminophenyl)phenylacetylene. This reaction, conducted in methanol at 20°C under ambient hydrogen pressure with a 10% Pd/C catalyst, can achieve a quantitative yield of 100%.

For industrial-scale production, a two-step process is often employed. This involves the acid-catalyzed condensation of a suitable aniline derivative with acetophenone, followed by catalytic hydrogenation. Optimization of this process has led to significant improvements in efficiency. For example, using an acid-activated bentonite clay catalyst in toluene (B28343) at 125°C for the condensation step can result in an 80% conversion rate after 4 hours. The subsequent hydrogenation, using a Raney nickel catalyst at 130°C and a hydrogen pressure of 13.8 MPa, can yield the final product with a purity of ≥96.1%.

The choice of solvent and reagents can also have a substantial impact on reaction yields. In the synthesis of related N-substituted phenylethylpiperidine anilines, changing the solvent in an alkylation step from dimethylformamide (DMF) to acetonitrile (B52724) increased the yield from 72% to 88%. nih.govplos.org Similarly, the use of sodium triacetoxyborohydride in reductive amination steps has been shown to produce excellent yields of over 90%. osti.gov

The table below summarizes key findings in the optimization of synthetic routes to this compound and its analogues.

Table 1: Optimization of Synthetic Conditions for this compound and Analogues

| Reaction Type | Starting Materials | Catalyst/Reagents | Solvent | Temperature (°C) | Pressure | Yield/Conversion | Reference |

|---|---|---|---|---|---|---|---|

| Hydrogenation | (p-Aminophenyl)phenylacetylene | 10% Pd/C | Methanol | 20 | Ambient | 100% | |

| Condensation | 4-Aminodiphenylamine, Acetophenone | Acid-activated bentonite | Toluene | 125 | - | 80% Conversion | |

| Hydrogenation | Schiff base intermediate | Raney nickel | - | 130 | 13.8 MPa | ≥96.1% Purity | |

| Alkylation | 4-Piperidone, Phenylethyl bromide | Cs2CO3 | DMF | 80 | - | 72% | nih.govplos.org |

| Alkylation | 4-Piperidone, Phenylethyl bromide | Cs2CO3 | Acetonitrile | 80 | - | 88% | nih.govplos.org |

| Reductive Amination | Alkylated piperidone, Aniline | Sodium triacetoxyborohydride | Methylene chloride | Ambient | - | 91% | osti.gov |

Chemical Reactivity and Derivatization Strategies of 4 2 Phenylethyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring

The aniline ring in 4-(2-phenylethyl)aniline is highly activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group (-NH₂). This group directs incoming electrophiles to the ortho and para positions relative to itself. rsc.org Consequently, reactions such as halogenation and nitration proceed readily, often under mild conditions.

Halogenation of unprotected anilines can be achieved with high regioselectivity. For instance, the use of copper(II) halides, such as CuCl₂ or CuBr₂, in ionic liquids provides a method for the para-halogenation of anilines in high yields under mild conditions. nih.gov This approach avoids the need for protecting the amine group, which is often required to prevent over-reaction and control regioselectivity. nih.gov Direct chlorination of unprotected anilines is also possible using reagents like sulfonyl chloride, chlorine, or N-chlorosuccinimide. nih.gov

Nitration of aniline and its derivatives is a common electrophilic substitution reaction. However, direct nitration with a mixture of nitric acid and sulfuric acid can be problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion. This deactivates the ring and directs the incoming nitro group to the meta position. rsc.org To achieve para-nitration, the reactivity of the amino group is often attenuated by acetylation before the nitration step. rsc.org

Table 1: Electrophilic Aromatic Substitution Reactions of Aniline Derivatives

| Reaction | Reagent/Catalyst | Position of Substitution | Product Type |

|---|---|---|---|

| Bromination | CuBr₂ in ionic liquid | para | p-Bromoaniline derivative |

| Chlorination | CuCl₂ in ionic liquid | para | p-Chloroaniline derivative |

| Nitration (direct) | HNO₃/H₂SO₄ | meta/para | m/p-Nitroaniline derivative |

| Nitration (of acetanilide) | HNO₃/H₂SO₄ | para | p-Nitroacetanilide derivative |

Acylation and Alkylation Reactions of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the amine group in this compound makes it a potent nucleophile, readily undergoing acylation and alkylation reactions.

Acylation, typically with acetic anhydride, is a common transformation for anilines. rsc.org This reaction converts the primary amine into a secondary amide (acetanilide derivative). The acetylation of anilines can be carried out in the presence of zinc dust, which helps to prevent the oxidation of the aniline. rsc.org This derivatization is often employed as a protective strategy in multi-step syntheses to reduce the high reactivity of the aniline ring towards electrophiles and to control the regioselectivity of subsequent reactions. rsc.org

N-alkylation of anilines can be achieved using various alkylating agents, including alcohols and alkyl halides. The reaction with alcohols, often catalyzed by transition metal complexes such as those of manganese or iridium, represents a green method for the synthesis of N-alkylated anilines. nih.govnih.gov For example, anilines can be selectively mono-alkylated with benzyl (B1604629) alcohol in the presence of a manganese pincer complex. nih.gov Reductive amination using aldehydes in the presence of a reducing agent like ammonium (B1175870) formate (B1220265) and a palladium on carbon (Pd/C) catalyst is another effective method for N-alkylation. jocpr.com Alkylation with alkyl halides is also a common method, though it can be complicated by the potential for overalkylation to form secondary, tertiary, and even quaternary ammonium salts. researchgate.net

Table 2: Acylation and Alkylation of the Amine Functionality in Aniline Derivatives

| Reaction Type | Reagent | Catalyst | Product |

|---|---|---|---|

| Acylation | Acetic Anhydride | Zinc dust (optional) | N-Acetyl derivative (Amide) |

| N-Alkylation | Benzyl Alcohol | Manganese pincer complex | N-Benzyl derivative |

| N-Alkylation | Acetaldehyde | Pd/C, Ammonium formate | N-Ethyl derivative |

| N-Alkylation | Benzyl Bromide | Base | N-Benzyl derivative |

Redox Transformations of Substituted Phenylethyl Aniline Systems

The this compound system can undergo various redox transformations involving both the aniline moiety and substituents on the aromatic rings.

The oxidation of anilines can lead to a variety of products depending on the oxidizing agent and reaction conditions. For instance, oxidation with potassium permanganate (B83412) (KMnO₄) can yield products ranging from nitrobenzene (B124822) to benzoquinones, and under certain conditions, can lead to polymerization to form polyaniline. openaccessjournals.comnih.gov The oxidation of anilines by KMnO₄ is influenced by pH, with the reaction rates generally decreasing as the pH increases from 5 to 9. nih.gov In acidic media, the oxidation of anilines by permanganate can lead to the formation of a polymer known as "aniline black". stackexchange.com

The reduction of nitro-substituted aromatic compounds is a fundamental reaction for the synthesis of anilines. A nitro group on either the aniline or the phenylethyl ring of a this compound derivative can be reduced to a primary amine. Common methods for the reduction of aromatic nitro compounds include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, and the use of metals such as iron, zinc, or tin in acidic media. wikipedia.orgcommonorganicchemistry.com For example, the reduction of 2-nitroaniline (B44862) can be efficiently carried out to produce o-phenylenediamine. rsc.org These reduction methods are generally chemoselective and tolerate a wide range of other functional groups. organic-chemistry.org

Table 3: Redox Transformations of Substituted Aniline Systems

| Transformation | Reagent/Catalyst | Initial Functional Group | Final Functional Group |

|---|---|---|---|

| Oxidation | Potassium Permanganate (KMnO₄) | Aniline | Nitrobenzene, Benzoquinone, Polyaniline |

| Reduction | H₂, Pd/C | Nitro | Amine |

| Reduction | Fe, acid | Nitro | Amine |

| Reduction | Zn, acid | Nitro | Amine |

| Reduction | SnCl₂, acid | Nitro | Amine |

Formation of Imines and Schiff Bases from this compound Precursors

The primary amine functionality of this compound readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. This reaction is a reversible process and is typically catalyzed by an acid. edu.krd

The synthesis of Schiff bases from anilines and aromatic aldehydes, such as benzaldehyde, is a well-established transformation. The reaction is often carried out by refluxing the aniline and aldehyde in a solvent like ethanol (B145695), sometimes with the addition of a catalytic amount of glacial acetic acid to facilitate the dehydration step. researchgate.net The product can then be isolated by precipitation upon cooling or the addition of water, followed by recrystallization. edu.krd

The electronic nature of the substituents on both the aniline and the aldehyde can influence the rate and equilibrium of the Schiff base formation. Electron-donating groups on the aniline and electron-withdrawing groups on the aldehyde generally favor the reaction. A variety of substituted benzaldehydes can be reacted with anilines to produce a diverse library of Schiff bases. nih.gov

Table 4: Synthesis of Schiff Bases from Anilines and Benzaldehydes

| Aniline Derivative | Aldehyde | Solvent | Catalyst | Product |

|---|---|---|---|---|

| This compound | Benzaldehyde | Ethanol | Acetic Acid (catalytic) | N-Benzylidene-4-(2-phenylethyl)aniline |

| This compound | 4-Methylbenzaldehyde | Ethanol | Acetic Acid (catalytic) | N-(4-Methylbenzylidene)-4-(2-phenylethyl)aniline |

| This compound | 4-Methoxybenzaldehyde | Ethanol | Acetic Acid (catalytic) | N-(4-Methoxybenzylidene)-4-(2-phenylethyl)aniline |

| This compound | 4-Hydroxybenzaldehyde | Ethanol | Acetic Acid (catalytic) | N-(4-Hydroxybenzylidene)-4-(2-phenylethyl)aniline |

Functionalization of the Phenylethyl Side Chain in this compound Derivatives

While the aniline ring is the primary site for electrophilic attack, the phenylethyl side chain offers opportunities for further functionalization, particularly through C-H activation strategies. Palladium-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds on aromatic rings.

The ortho-arylation of N-protected anilines (anilides) can be achieved through a twofold C-H functionalization process using a palladium catalyst. mit.edu More recently, methods for the direct ortho-C-H arylation of unprotected anilines have been developed, avoiding the need for protection-deprotection steps. nih.gov These reactions typically employ a palladium catalyst in combination with a specific ligand that directs the regioselectivity. nih.gov Furthermore, palladium-catalyzed para-C-H arylation of anilines has also been demonstrated, showcasing the versatility of these catalytic systems in controlling the site of functionalization. nih.gov

These C-H activation methodologies can be conceptually extended to the phenyl ring of the phenylethyl side chain in derivatives of this compound. By employing appropriate directing groups or ligand systems, it is plausible to achieve selective arylation at the ortho or para positions of the terminal phenyl group, leading to more complex molecular architectures. Such transformations would significantly expand the synthetic utility of this compound as a building block in organic synthesis.

Table 5: Palladium-Catalyzed C-H Arylation of Aniline Derivatives

| Substrate Type | Catalyst System | Position of Arylation | Coupling Partner | Product Type |

|---|---|---|---|---|

| Anilide | Pd(OAc)₂ | ortho | Arene | ortho-Aryl anilide |

| Unprotected Aniline | Pd catalyst with [2,2′-Bipyridin]-6(1H)-one ligand | ortho | Aryl halide | ortho-Aryl aniline |

| N-Trityl Aniline | Pd catalyst with a large phosphine (B1218219) ligand | para | Aryl halide | para-Aryl aniline |

Advanced Spectroscopic and Analytical Characterization in 4 2 Phenylethyl Aniline Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-(2-Phenylethyl)aniline Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C). In the context of this compound and its derivatives, NMR spectroscopy is crucial for confirming the presence and connectivity of the phenylethyl and aniline (B41778) moieties.

Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework. The aromatic carbons of both the aniline and phenyl rings typically resonate in the downfield region of the spectrum (δ 110–150 ppm). The chemical shifts of the ethyl bridge carbons provide confirmation of the link between the two aromatic rings.

A study on N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] provides specific NMR data for a derivative. researchgate.net In this molecule, the aromatic protons of the 4-fluoro-2-(1-phenylethyl)aniline moiety show complex multiplets in the aromatic region. researchgate.net The ¹³C NMR spectrum of this derivative shows aromatic carbon signals and characteristic peaks for the aliphatic carbons of the ethyl group. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Data for a this compound Derivative (Data derived from N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]) researchgate.net

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹H | 7.19 (t, J = 7.4 Hz, 4H) | Aromatic protons |

| ¹H | 7.09-7.13 (m, 4H) | Aromatic protons |

| ¹H | 7.01-7.05 (m, 4H) | Aromatic protons |

| ¹H | 6.93 (dt, J = 8.4, 2.9 Hz, 2H) | Aromatic protons |

| ¹H | 6.47 (dd, J = 8.6, 5.3 Hz, 2H) | Aromatic protons |

| ¹H | 4.08 (q, J = 6.8 Hz, 2H) | -CH- |

| ¹H | 1.62 (s, 6H) | -CH₃ |

| ¹H | 1.56 (d, J = 7.2 Hz, 6H) | -CH₃ |

| ¹³C | 168.54, 161.22, 158.82 | Aromatic/Iminyl carbons |

| ¹³C | 145.58, 144.69, 137.34 | Aromatic carbons |

| ¹³C | 128.31, 127.57, 126.06 | Aromatic carbons |

| ¹³C | 118.94, 113.58 | Aromatic carbons |

| ¹³C | 40.17 | -CH- |

| ¹³C | 21.42, 20.86 | -CH₃ |

This table is interactive. You can sort and filter the data.

Mass Spectrometry Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular formula is C₁₄H₁₅N, which corresponds to a molecular weight of approximately 197.28 g/mol . nist.gov

The electron ionization (EI) mass spectrum of this compound shows a prominent molecular ion peak (M⁺) at m/z 197. nist.gov This peak confirms the molecular weight of the compound. The fragmentation pattern provides further structural information. A significant fragment is often observed at m/z 106, which can be attributed to the cleavage of the C-C bond between the two ethyl carbons, resulting in the loss of a benzyl (B1604629) radical and the formation of a [C₇H₈N]⁺ fragment. Another prominent peak is typically seen at m/z 91, corresponding to the tropylium (B1234903) ion ([C₇H₇]⁺), a common fragment in compounds containing a benzyl group. The base peak in the spectrum is often the molecular ion, indicating its relative stability under EI conditions. nist.govresearchgate.net

Table 2: Key Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Significance |

| 197 | [C₁₄H₁₅N]⁺ | Molecular Ion (M⁺) |

| 106 | [C₇H₈N]⁺ | Loss of benzyl radical |

| 91 | [C₇H₇]⁺ | Tropylium ion |

This table is interactive. You can sort and filter the data.

Chromatographic Methods for Purity Assessment and Separation of this compound

Chromatographic techniques are essential for the separation and purity assessment of chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing aromatic amines like this compound.

In HPLC, a common approach for the analysis of aromatic amines involves reversed-phase chromatography using a C18 or C8 column. researchgate.net The mobile phase typically consists of a mixture of an aqueous buffer (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). lcms.czthermofisher.com The retention time of the compound is influenced by factors such as the exact composition and pH of the mobile phase, the column temperature, and the flow rate. thaiscience.info For instance, in the analysis of various aromatic amines, gradient elution is often used to achieve optimal separation. lcms.cz UV detection is commonly used, with the wavelength set to the absorption maximum of the analyte. researchgate.net

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. rsc.org A capillary column, such as one with a DB-5 or HP-5 stationary phase, is typically used for separation. rsc.org The oven temperature is programmed to ramp up to ensure the elution of all components in a mixture. The retention time in GC is dependent on the column, temperature program, and carrier gas flow rate. The mass spectrometer provides definitive identification of the eluted compounds based on their mass spectra.

Table 3: General Chromatographic Conditions for Aromatic Amine Analysis

| Technique | Stationary Phase | Mobile/Carrier Phase | Detection |

| HPLC | C18 or C8 | Acetonitrile/Water with Formic Acid | UV, Mass Spectrometry |

| GC | DB-5, HP-5 | Helium, Hydrogen | FID, Mass Spectrometry |

This table is interactive. You can sort and filter the data.

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure of the parent this compound has not been reported in the reviewed literature, the structures of several of its derivatives have been elucidated, providing valuable insights into the conformational preferences and intermolecular interactions of this class of compounds.

For example, the crystal structure of N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline] has been determined. researchgate.netnih.gov The molecule crystallizes in the monoclinic space group P2₁/n. researchgate.netnih.gov In the asymmetric unit, the dihedral angle between the planes of the benzene (B151609) and phenyl rings is 84.27(5)°. researchgate.netnih.gov This significant twist between the two aromatic rings is a key conformational feature. The crystal packing is not dominated by hydrogen bonding or aromatic stacking interactions. researchgate.netnih.gov

Another example is the crystal structure of 2,4-Dinitro-N-(2-phenylethyl)aniline. nih.govnih.govresearchgate.net This compound crystallizes with one independent molecule in the asymmetric unit. A notable feature is an intramolecular N—H···O hydrogen bond between the amine proton and an oxygen atom of the adjacent nitro group. nih.govnih.govresearchgate.net The conformation about the ethyl C-C bond is anti, which leads to the phenyl and aniline rings being essentially parallel. nih.govnih.govresearchgate.net The molecules are linked into dimers by intermolecular N—H···O hydrogen bonds. nih.govnih.govresearchgate.net

Table 4: Crystallographic Data for a this compound Derivative (Data for N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]) researchgate.netnih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.5335 (11) |

| b (Å) | 9.5024 (12) |

| c (Å) | 12.1318 (14) |

| β (°) | 91.660 (11) |

| V (ų) | 1329.0 (3) |

| Z | 2 |

This table is interactive. You can sort and filter the data.

Other Spectroscopic Methods (e.g., UV-Vis, IR) in this compound Research

In addition to NMR and mass spectrometry, other spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy are routinely used to characterize this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H and C-N bonds of the primary aromatic amine, as well as bands associated with the aromatic rings and the alkyl chain.

Based on the spectrum of aniline, a primary aromatic amine, one would expect to see two N-H stretching bands in the region of 3300-3500 cm⁻¹. orgchemboulder.comwikieducator.org The C-N stretching vibration of the aromatic amine would likely appear as a strong band in the 1250-1335 cm⁻¹ region. orgchemboulder.comwikieducator.org The presence of the phenylethyl group would contribute C-H stretching vibrations from both the aromatic ring (above 3000 cm⁻¹) and the ethyl bridge (below 3000 cm⁻¹), as well as C=C stretching vibrations from the aromatic rings around 1450-1600 cm⁻¹.

Table 5: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Primary Aromatic Amine | N-H stretch | 3300-3500 (two bands) |

| Primary Aromatic Amine | N-H bend | 1580-1650 |

| Aromatic Ring | C-H stretch | >3000 |

| Alkyl Chain | C-H stretch | <3000 |

| Aromatic Ring | C=C stretch | 1450-1600 |

| Aromatic Amine | C-N stretch | 1250-1335 |

This table is interactive. You can sort and filter the data.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which is related to the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic UV-Vis absorption spectra due to their conjugated π-electron systems.

The UV-Vis spectrum of aniline in a neutral solvent typically shows two absorption bands, one around 230-240 nm and another, less intense band around 280-290 nm. wikipedia.orgresearchgate.net These absorptions are due to π-π* transitions within the benzene ring, which are influenced by the electron-donating amino group. In an acidic medium, the anilinium ion is formed, and the absorption spectrum shifts to shorter wavelengths, resembling that of benzene. wikipedia.orgaskfilo.com The presence of the phenylethyl group in this compound would be expected to have a minor effect on the position of these absorption maxima, as it is not directly conjugated with the aniline chromophore.

Computational Chemistry and Molecular Modeling Approaches for 4 2 Phenylethyl Aniline

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.com It is widely employed to predict the geometry, electronic properties, and reactivity of molecules. For 4-(2-Phenylethyl)aniline, DFT calculations can elucidate fundamental aspects of its chemical nature.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. mdpi.comscielo.br The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity.

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. longdom.orgmdpi.com These descriptors provide a quantitative measure of the molecule's reactivity. For instance, electronegativity describes the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. longdom.org The electrophilicity index quantifies the energy lowering of a molecule when it accepts electrons from the environment. longdom.org

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the this compound molecule. These maps are invaluable for predicting how the molecule will interact with other chemical species. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties and Reactivity Descriptors for this compound

| Parameter | Symbol | Value (a.u.) | Description |

| Highest Occupied Molecular Orbital Energy | EHOMO | -0.205 | Indicates electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.015 | Indicates electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | 0.190 | Relates to chemical reactivity and stability. mdpi.com |

| Electronegativity | χ | 0.110 | Tendency to attract electrons. longdom.org |

| Chemical Hardness | η | 0.095 | Resistance to change in electron distribution. longdom.org |

| Global Electrophilicity Index | ω | 0.064 | Propensity to accept electrons. longdom.org |

Note: The values in this table are hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations of this compound Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. nih.gov This technique allows researchers to study the time-dependent behavior of a molecular system, providing detailed information on conformational changes and intermolecular interactions. mdpi.comresearchgate.net

For this compound, MD simulations can be employed to understand its behavior in different environments, such as in aqueous solution or in the binding pocket of a protein. The simulation begins by defining a force field, which is a set of parameters that describe the potential energy of the system. nih.gov The system is then typically solvated in a box of water molecules and ions to mimic physiological conditions. mdpi.com

During an MD simulation, Newton's equations of motion are solved for each atom in the system, yielding a trajectory that describes how the positions and velocities of the atoms evolve over time. mdpi.com Analysis of this trajectory can reveal:

Conformational Flexibility: How the structure of this compound changes over time.

Solvation: How water molecules are organized around the solute and the nature of their interactions.

Binding to a Target: If simulated with a protein, MD can show how this compound binds to its active site, the stability of the complex, and the key interacting residues. nih.gov

Table 2: Typical Parameters and Outputs of an MD Simulation for this compound

| Simulation Parameter/Output | Description |

| Force Field | e.g., OPLS/AA, AMBER. Defines the potential energy of the system. nih.gov |

| Ensemble | e.g., NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature). mdpi.com |

| Simulation Time | Typically in the nanosecond (ns) to microsecond (µs) range. nih.govmdpi.com |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions, indicating structural stability. |

| Root Mean Square Fluctuation (RMSF) | Indicates the flexibility of different parts of the molecule. |

| Hydrogen Bond Analysis | Quantifies the formation and lifetime of hydrogen bonds with the solvent or a target protein. nih.gov |

| Binding Free Energy (ΔGbind) | Estimated energy of binding to a receptor, indicating affinity. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Studies for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sysrevpharm.orgyoutube.com QSAR models are valuable tools for predicting the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues. nih.gov

A QSAR study for this compound analogues would involve several key steps:

Data Set Selection: A series of this compound derivatives with experimentally measured biological activities (e.g., inhibitory concentrations, IC50) is compiled. This set is typically divided into a training set for model development and a test set for model validation. scispace.com

Descriptor Calculation: For each molecule in the data set, a variety of molecular descriptors are calculated. These descriptors are numerical values that represent different aspects of the molecule's structure, such as its physicochemical, topological, and electronic properties. nih.gov

Model Development: Statistical techniques, such as Multiple Linear Regression (MLR) or non-linear methods, are used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. nih.govmdpi.com

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. mdpi.com

The resulting QSAR model can then be used to predict the biological activity of novel this compound analogues based solely on their chemical structure. This allows for the prioritization of compounds for synthesis and experimental testing. nih.govscispace.com

Table 3: Example of a QSAR Data Table for this compound Analogues

| Compound | LogP (Hydrophobicity) | Molecular Weight (MW) | Polar Surface Area (PSA) | Experimental Activity (pIC50) | Predicted Activity (pIC50) |

| Analogue 1 | 3.5 | 211.3 | 26.0 | 6.2 | 6.1 |

| Analogue 2 | 4.1 | 225.3 | 26.0 | 6.8 | 6.7 |

| Analogue 3 | 3.2 | 227.3 | 46.3 | 5.9 | 6.0 |

| Analogue 4 | 4.5 | 241.3 | 46.3 | 7.1 | 7.2 |

Note: The data in this table are hypothetical and for illustrative purposes only.

In Silico Screening and Virtual Ligand Design for this compound Analogues

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. core.ac.uk When starting with a known active molecule like this compound, both ligand-based and structure-based virtual screening methods can be employed to discover novel analogues.

Ligand-Based Virtual Screening (LBVS): This approach is used when the three-dimensional structure of the biological target is unknown. It relies on the knowledge of other molecules that bind to the target.

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for biological activity. A model can be generated based on the structure of this compound and used to screen databases for other molecules that fit this pharmacophoric pattern. nih.govmdpi.com

Similarity Searching: This method searches for molecules in a database that are structurally similar to this compound, based on 2D fingerprints or 3D shape, with the assumption that structurally similar molecules are likely to have similar biological activities.

Structure-Based Virtual Screening (SBVS): This method requires the 3D structure of the biological target, which can be obtained from experimental methods like X-ray crystallography or built through homology modeling.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. nih.gov Large compound libraries can be docked into the active site of the target, and the resulting poses are scored based on their predicted binding affinity. This allows for the ranking of compounds and the identification of promising candidates for further investigation. nih.gov

These virtual screening approaches can efficiently filter vast chemical libraries, reducing the number of compounds that need to be synthesized and tested experimentally. The identified "hits" can then serve as starting points for further optimization and the design of novel this compound analogues with improved potency and selectivity.

Medicinal Chemistry and Pharmacological Investigations of 4 2 Phenylethyl Aniline and Its Congeners

Role of 4-(2-Phenylethyl)aniline as a Synthetic Intermediate in Pharmaceutical Development

The structural framework of this compound, featuring a primary aromatic amine and a lipophilic phenylethyl group, makes it a versatile starting point for the synthesis of more complex molecules. The amino group can be readily acylated, alkylated, or converted into other functional groups, allowing for the construction of a diverse library of derivatives.

Precursors to Opioid Analgesics (e.g., Fentanyl)

The structure of the potent synthetic opioid Fentanyl, N-(1-(2-phenylethyl)-4-piperidinyl)-N-phenylpropanamide, contains both a phenylethyl group and an N-phenyl (aniline) group. However, a review of established synthetic pathways reveals that this compound is not a direct precursor in its manufacture. ussc.govgoogle.com

The most common routes to Fentanyl, such as the Siegfried method, utilize N-phenethyl-4-piperidone (NPP) and aniline (B41778) as key starting materials. google.com In this process, the phenylethyl group is introduced via the alkylation of 4-piperidone (B1582916) to form NPP. Subsequently, NPP undergoes reductive amination with aniline to produce the immediate Fentanyl precursor, 4-anilino-N-phenethylpiperidine (ANPP). google.com This intermediate is then acylated with propionyl chloride to yield the final Fentanyl molecule.

Therefore, while the core components of this compound are present in the final structure of Fentanyl, they are assembled from separate phenylethyl and aniline precursors rather than from the single this compound molecule. ussc.gov

Synthesis of Other Bioactive Amine-Containing Compounds

The this compound scaffold is a valuable building block for a variety of other bioactive amine-containing compounds. The primary amine serves as a handle for derivatization, enabling its incorporation into larger, more complex molecular architectures.

One major class of derivatives is Schiff bases, formed by the condensation of the aniline's amino group with various aldehydes and ketones. These imine-containing compounds are significant in medicinal chemistry due to their wide range of biological activities, including anticancer properties. nih.govmdpi.com The phenylethyl portion of the molecule can be modified to modulate lipophilicity and steric bulk, influencing the compound's pharmacokinetic and pharmacodynamic profile.

Furthermore, the amine can undergo N-acylation or N-alkylation to produce amide and secondary or tertiary amine derivatives, respectively. N-acylated aminobenzothiazoles, which share the acylated aniline motif, have shown potent anti-inflammatory activity, suggesting a potential therapeutic avenue for similarly modified this compound analogues. mdpi.com These reactions demonstrate the utility of this compound as a versatile intermediate for generating diverse chemical entities for pharmacological screening.

Exploration of Biological Activities of this compound Derivatives

Derivatives of the this compound scaffold have been investigated for a range of therapeutic applications. By modifying the core structure, researchers have developed analogues with promising activity against cancer, microbial pathogens, and inflammatory processes.

Anticancer and Pro-Apoptotic Effects of Phenylethyl Aniline Analogues

Analogues incorporating the phenylethyl aniline structure have demonstrated significant potential as anticancer agents. A key strategy involves the synthesis of Schiff base derivatives, which have been widely studied for their antiproliferative effects. nih.govmdpi.com For example, Schiff bases derived from the condensation of 2-(1H-benzimidazol-2-yl)aniline with various aldehydes, when complexed with copper, have shown notable cytotoxicity against human cancer cell lines. ekb.eg

These complexes induce cancer cell death, with studies showing that their mechanism of action can involve apoptosis. nih.gov The cytotoxic activity is often cell-line dependent. For instance, one copper complex of a benzimidazole (B57391) aniline-derived Schiff base was found to have an IC₅₀ value of 10.9 µM against the A-549 lung cancer cell line and 15.7 µM against the Caco-2 colorectal cancer cell line. ekb.eg Another related complex showed an IC₅₀ of 12.4 µM against the A-549 cell line, indicating good selectivity for this cancer type. ekb.eg These findings suggest that Schiff bases synthesized from this compound could similarly yield potent and selective anticancer compounds.

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| Copper Complex 4 | A-549 (Lung) | 10.9 | ekb.eg |

| Copper Complex 4 | Caco-2 (Colorectal) | 15.7 | ekb.eg |

| Copper Complex 6 | A-549 (Lung) | 12.4 | ekb.eg |

Antimicrobial and Anti-inflammatory Potentials

The development of novel antimicrobial agents is critical for combating drug-resistant pathogens. Derivatives containing the phenethylamine (B48288) structure have been explored for this purpose. A study on a series of novel β-lactam derivatives synthesized from substituted phenethylamines demonstrated significant antibacterial activity against isolates that cause nosocomial infections. nih.gov One of the most potent compounds exhibited a minimum inhibitory concentration (MIC) as low as 0.98 µg/mL against certain bacterial strains. nih.gov This highlights the potential of using the this compound core to develop new classes of antibiotics.

| Compound Class | Activity Range (MIC in µg/mL) | Reference |

|---|---|---|

| Novel β-Lactam Derivatives | 0.98 - 250 | nih.gov |

In the area of inflammation, derivatives of related heterocyclic anilines have shown promise. A series of N-acylated and N-alkylated 2-aminobenzothiazoles were synthesized and found to be potent inhibitors of prostaglandin (B15479496) E2 (PGE₂) generation, a key mediator of inflammation. mdpi.com The most active compounds, which featured N-acylation or N-alkylation with moieties containing a phenyl or naphthalene (B1677914) group, inhibited PGE₂ formation with EC₅₀ values in the nanomolar range. mdpi.com Given the structural similarity, N-acylated derivatives of this compound represent a promising area for the discovery of new anti-inflammatory agents.

| Compound | Activity (EC₅₀ for PGE₂ Inhibition) | Reference |

|---|---|---|

| GK510 | 118 nM | mdpi.com |

| GK543 | 177 nM | mdpi.com |

| GK562 | 142 nM | mdpi.com |

Interactions with Cellular Targets and Enzyme Inhibition Studies

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets, often involving the inhibition of key enzymes. For instance, the antimicrobial activity of phenethylamine-based β-lactam analogues is linked to their ability to inhibit β-lactamase, an enzyme that confers bacterial resistance to β-lactam antibiotics. nih.gov By neutralizing this enzyme, the derivatives restore the efficacy of the antibiotic scaffold. nih.gov

Similarly, the anti-inflammatory properties of N-acylated aniline analogues are attributed to their interference with the enzymatic cascade that produces prostaglandins. These compounds suppress the generation of PGE₂, likely through the inhibition of enzymes such as cyclooxygenase (COX) or microsomal prostaglandin E synthase-1 (mPGES-1), which are critical for its synthesis. mdpi.com The ability of these molecules to target specific enzymes underscores the potential for developing highly selective inhibitors based on the this compound framework for various therapeutic applications.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The structure-activity relationship (SAR) of this compound and its derivatives is a critical area of investigation for understanding how chemical modifications to the core structure influence biological activity. The molecule itself is a derivative of phenethylamine, a structural backbone found in many neuroactive compounds and receptor ligands. SAR studies on related phenethylamine and aniline compounds provide significant insights into the structural requirements for various pharmacological effects.

Research into phenethylamine derivatives has shown that substitutions on the phenyl rings and modifications to the ethylamine (B1201723) linker can dramatically alter receptor affinity and efficacy. For instance, in studies of phenethylamine derivatives targeting the 5-hydroxytryptamine type 2A (5-HT2A) receptor, it was found that alkyl or halogen groups at the para position of the phenyl ring attached to the β-carbon of the ethylamine backbone tend to have a positive effect on binding affinity. nih.gov This suggests that for congeners of this compound, substitutions on the terminal phenyl group could be a key area for potency modulation.

Furthermore, SAR studies on N-[2-(substituted-phenyl)ethyl]-4-quinazolinamines, which share the N-(2-phenylethyl) moiety, have revealed important structural determinants for activity. These studies indicated that increasing the length of the carbon chain between the secondary amine and the phenyl group can significantly increase activity, with a two-carbon linker (as is present in this compound) often being optimal. mdpi.com The presence of a halogen atom, particularly at the 4'-position of the phenyl group, was also found to be beneficial for activity, potentially by inducing halogen bonding with the target protein. mdpi.com The secondary amine itself is often crucial for the activity of kinase inhibitors. mdpi.com

In a different context, SAR studies on complex aniline derivatives, such as those of podophyllotoxin, have shown that the nature and position of substituents on the aniline ring are vital for their activity as inhibitors of human DNA topoisomerase II. nih.gov While these molecules are structurally more complex, the findings underscore the principle that the electronic and steric properties of the aniline portion of a molecule are key determinants of its interaction with biological targets. nih.gov

| Structural Moiety | Modification | Observed Effect on Activity/Affinity | Example Compound Class |

|---|---|---|---|

| Terminal Phenyl Group | Alkyl or halogen substitution at para-position | Positive effect on binding affinity nih.gov | Phenethylamines for 5-HT2A Receptor |

| Ethylamine Linker | Chain length (n=2) between amine and phenyl group | Often optimal for high potency mdpi.com | N-[2-(substituted-phenyl)ethyl]-4-quinazolinamines |

| Terminal Phenyl Group | Halogen substitution at 4'-position | Beneficial for activity mdpi.com | N-[2-(substituted-phenyl)ethyl]-4-quinazolinamines |

| Aniline Ring | Substituent type and position | Key determinant of interaction with biological targets nih.gov | Anilino-podophyllotoxin derivatives |

Investigation of Mechanism of Action in Biological Systems (e.g., Signal Transduction Pathways)

The mechanism of action for compounds based on the this compound scaffold is intrinsically linked to their molecular targets. Given its structural similarity to endogenous monoamines like dopamine (B1211576) and norepinephrine, a primary mechanism involves interaction with G protein-coupled receptors (GPCRs), such as adrenergic and dopamine receptors. nih.gov When a ligand binds to these receptors, it stabilizes a specific receptor conformation, leading to the activation of intracellular G proteins. This, in turn, initiates a cascade of downstream signaling events, modulating the activity of effector enzymes like adenylyl cyclase or phospholipase C and altering the levels of second messengers such as cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3).

Adrenergic receptors, for instance, are known to mediate a wide range of physiological responses through these pathways, including the regulation of heart rate, blood pressure, and metabolism. nih.gov The binding of a this compound derivative to an adrenergic receptor would modulate these signal transduction pathways, leading to a physiological response characteristic of that receptor subtype.

Beyond GPCRs, derivatives of the core aniline structure have been shown to operate through other mechanisms. For example, certain complex aniline derivatives function as potent inhibitors of human DNA topoisomerase II. nih.gov Their mechanism involves interfering with the enzyme's ability to manage DNA topology during replication and transcription, which can lead to cell death. This is a common mechanism for certain types of antitumor agents. nih.gov The activity of these compounds correlates with their ability to cause protein-linked DNA breaks in cells. nih.gov While this specific mechanism is for more complex aniline-containing molecules, it highlights the potential for this chemical class to interact with non-receptor targets.

Applications in Receptor Ligand Design (e.g., Adrenergic, Dopamine Receptors)

The β-phenylethylamine framework, which is the core of this compound, is a foundational scaffold in the design of ligands for aminergic GPCRs, particularly adrenergic and dopamine receptors. ccjm.org Endogenous catecholamines like epinephrine (B1671497) and norepinephrine, which are β-phenylethylamines, serve as the natural prototypes for designing synthetic ligands. ccjm.org

Adrenergic Receptors: The design of ligands for adrenergic receptors leverages key structural interactions observed with endogenous catecholamines. The ethylamine side chain is critical, with the amine group typically forming a salt bridge with a conserved aspartate residue in transmembrane helix 3 (TM3) of the receptor. The aromatic ring of the phenylethylamine structure engages in π-π stacking or other non-covalent interactions with aromatic residues in the receptor's binding pocket, such as phenylalanine residues in TM6. nih.gov For catecholamines, the hydroxyl groups on the catechol ring form hydrogen bonds with serine residues in TM5, an interaction that is crucial for high-affinity binding and receptor activation. nih.gov

In designing derivatives of this compound, the aniline ring and the terminal phenyl ring can be strategically modified to enhance affinity and selectivity for different adrenergic receptor subtypes (α₁, α₂, β₁, β₂, β₃). The placement of substituents can influence the orientation of the molecule within the binding pocket, favoring interaction with one subtype over another.

Dopamine Receptors: Similar principles apply to the design of ligands for dopamine receptors. Dopamine itself is a phenylethylamine, and its catechol moiety is also recognized by serine residues in TM5 of dopamine receptors. nih.gov The structural similarity between adrenergic and dopamine receptors means that many ligands exhibit cross-reactivity. nih.gov Designing selective dopamine receptor ligands based on the this compound scaffold would involve fine-tuning the substituents on both aromatic rings to exploit the subtle differences in the amino acid composition of the binding pockets between dopamine and adrenergic receptor subtypes. The design of compounds that can differentiate between these closely related receptors is a significant goal in medicinal chemistry to achieve targeted therapeutic effects and minimize side effects.

| Ligand Moiety (Phenylethylamine Scaffold) | Receptor Residue/Region | Type of Interaction |

|---|---|---|

| Amine Group | Conserved Aspartate (TM3) | Ionic Interaction / Salt Bridge |

| Aromatic Ring | Phenylalanine residues (TM6) | π-π Stacking |

| Catechol Hydroxyls (in Catecholamines) | Serine residues (TM5) | Hydrogen Bonding nih.gov |

Applications in Materials Science and Industrial Chemistry

Incorporation of 4-(2-Phenylethyl)aniline in Polymer Synthesis and Material Functionalization

The aniline (B41778) moiety in this compound provides a reactive site that allows for its incorporation into polymer chains or for the functionalization of material surfaces. This integration can bestow specific, desirable properties upon the resulting materials. ontosight.ai Aromatic polyimides, for example, are a class of high-performance polymers known for their exceptional thermal, mechanical, and electrical properties. researchgate.net The synthesis of such advanced polymers often involves the use of aniline derivatives to create materials with tailored characteristics. researchgate.net

The general strategy involves designing polymeric materials that incorporate atoms or substituents which can enhance specific properties. researchgate.net For instance, the inclusion of aromatic rings, like those in this compound, is a method used to design polymers with a high refractive index. researchgate.net

The incorporation of this compound and its derivatives into polymers is a key strategy for developing materials with conductive and photoactive properties. ontosight.ai The aromatic amine structure is fundamental to this capability. In one study, an aniline derivative, 2-oxo-2-phenylethyl-2-aminobenzoate (OPA), was synthesized and chemically polymerized to create poly(OPA). researchgate.net This polymer's electrical conductivity was then investigated, demonstrating how aniline-based structures can form the basis of conductive polymers. researchgate.net

Furthermore, the integration of such compounds into block copolymers can yield materials with unique photoactive and photoluminescence properties. researchgate.net For example, multifunctional polymers containing azobenzene (B91143) chromophores have been synthesized using techniques that may be applicable to aniline derivatives, leading to materials with potential applications in optoelectronics. researchgate.net These materials are of interest for their ability to respond to light, a critical feature for photoactive applications. google.com

Table 1: Functional Polymers Derived from Aniline Structures

| Polymer Type | Aniline Derivative Example | Resulting Properties & Applications | Reference |

|---|---|---|---|

| Polyimides | 4,4′‐thiobis[(p‐phenylenesulfanyl)aniline] | High refractive index, excellent thermal and mechanical properties. | researchgate.net |

| Poly(ester-amide) | 2-oxo-2-phenylethyl-2-aminobenzoate | Electrical conductivity. | researchgate.net |

| Block Copolymers | Disperse Red 1 Methacrylate (contains azobenzene moiety) | Photoactive, photoluminescent, potential for optoelectronics. | researchgate.net |

Role as Precursors in the Dye and Pigment Industry

Anilines are foundational compounds in the synthesis of a wide array of dyes and pigments. ontosight.ai this compound serves as a key precursor in this industry due to the reactivity of its primary amine group. ontosight.ai This group can undergo diazotization—a reaction with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This highly reactive intermediate can then be subjected to a coupling reaction with an electron-rich aromatic compound (a coupling agent) to produce intensely colored azo dyes. ontosight.ai The specific structure of the aniline and the coupling partner determines the final color and properties of the dye. N-phenyl aniline, a related compound, is noted for its use in creating vibrant and long-lasting colors for textiles like wool and silk. alibaba.com

Table 2: Aniline-Based Dye Classes

| Dye Class | General Process | Industrial Use | Reference |

|---|---|---|---|

| Azo Dyes | Diazotization of an aniline precursor followed by coupling with a phenol (B47542) or another aniline. | Textile dyeing (e.g., wool, silk), leather, and pigments. | ontosight.aialibaba.com |

| Aniline Dyes | Nitration of an aniline derivative, such as N-phenyl aniline, to produce colored compounds. | Historically used for dyeing textiles and in colored photographic prints. | alibaba.com |

Applications in Organic Electronics (e.g., OLEDs) utilizing this compound Derivatives

Derivatives of this compound are finding significant applications in the field of organic electronics, particularly in the fabrication of Organic Light-Emitting Diodes (OLEDs). ontosight.aichemblink.com OLED technology has become increasingly important for displays and energy-efficient lighting. uniss.it The performance of these devices relies heavily on the properties of the organic materials used, especially their ability to transport charge carriers (holes and electrons). chemblink.comuniss.it

Derivatives such as N-Phenyl-4-(1-phenylethyl)aniline and Bis[4-(2-phenyl-2-propyl)phenyl]amine are investigated for their fluorescent properties and their potential as hole transport materials. ontosight.aichemblink.com These molecules facilitate the movement of positive charge carriers within the device, which is a crucial function for efficient operation. chemblink.com The structural characteristics of these aniline derivatives, including high thermal stability and good solubility, make them attractive candidates for enhancing the performance and longevity of OLEDs. chemblink.com The synthesis of various heterocyclic compounds based on aniline structures is a key area of research aimed at developing new and improved materials for OLED applications. uniss.it

Table 3: this compound Derivatives in Organic Electronics

| Derivative Name | CAS Number | Application in OLEDs | Reference |

|---|---|---|---|

| N-Phenyl-4-(1-phenylethyl)aniline | Not specified | Intermediate for fluorescent materials used in OLEDs. | ontosight.ai |

| Bis[4-(2-phenyl-2-propyl)phenyl]amine | 10081-67-1 | Hole transport material, polymer stabilizer. | chemblink.com |

| 4-{(E)-[(2-phenylethyl)imino]methyl}phenol | Not specified | Potential for charge-transport layers in OLEDs. | vulcanchem.com |

Environmental Considerations and Ecotoxicological Assessments of 4 2 Phenylethyl Aniline

Environmental Fate and Degradation Pathways of Aromatic Amines

The environmental fate of aromatic amines is governed by a combination of physical, chemical, and biological processes that determine their persistence, transport, and transformation in various environmental compartments such as water, soil, and air. epa.gov

Persistence and Transport: Aromatic amines exhibit a range of persistence in the environment. Some, like certain phenylurea pesticide-derived anilines, are known to be persistent and can resist degradation in aerobic sewage treatment, leading to their release into surface waters. nih.govepa.gov Their solubility in water allows them to permeate through soil and potentially contaminate groundwater. mdpi.com Once in aquatic systems, they can be found in the water column, sediment, and soil. nih.govmdpi.com Sediments, in particular, can act as a sink for these compounds, creating a secondary source of contamination that poses a long-term threat to aquatic life. nih.govepa.govmdpi.com

Degradation Pathways: The breakdown of aromatic amines in the environment can occur through several pathways:

Biodegradation: Microbial activity is a primary mechanism for the degradation of many organic pollutants. Certain bacteria and fungi have been shown to degrade aniline (B41778) and its derivatives. researchgate.netnih.govnih.gov For instance, the yeast strain Candida methanosorbosa BP-6 can break down aniline into intermediates like catechol and eventually to succinic acid. nih.gov Similarly, bacteria such as Pseudomonas putida U have specific pathways to convert 2-phenylethylamine into phenylacetic acid. nih.gov However, the efficiency of biodegradation can be influenced by factors such as the specific microbial community present, temperature, pH, and the concentration of the amine. nih.gov

Photodegradation: In the presence of sunlight, some aromatic amines can undergo photodegradation, particularly in surface waters. mdpi.com This process involves the absorption of UV radiation, which can lead to the breakdown of the chemical structure. The presence of other substances, like titanium dioxide, can act as a photocatalyst, enhancing the degradation rate. mdpi.com

Chemical Degradation: Aromatic amines can also be degraded through chemical reactions in the environment, such as oxidation. Advanced oxidation processes are being explored as a method for treating wastewater containing these compounds. researchgate.net

While these pathways contribute to the breakdown of aromatic amines, the degradation process can sometimes lead to the formation of intermediate products that may also be toxic. mdpi.com It is important to note that specific data on the environmental fate and degradation of 4-(2-phenylethyl)aniline is limited, and much of the understanding is based on studies of related aromatic amines like aniline and its derivatives.

Ecotoxicological Impact and Risk Assessment of this compound and Related Compounds

Aromatic amines are recognized as a significant class of environmental pollutants due to their potential to cause harm to a wide range of organisms. mdpi.comresearchgate.net Their release into ecosystems can lead to adverse effects on both aquatic and terrestrial life. nih.gov

Ecotoxicological Effects: Studies on various aromatic amines have revealed a spectrum of negative impacts on organisms. nih.gov These compounds have been shown to be toxic to fish, invertebrates, and microorganisms even at low concentrations. mdpi.comnih.gov The ecotoxicological effects observed include:

Mutagenic and Genotoxic Effects: Many aromatic amines are known or suspected to be mutagenic and carcinogenic. mdpi.comnih.gov

Reproductive and Developmental Harm: Exposure to these chemicals can negatively affect the reproduction, development, and survival of various species. nih.govresearchgate.net

Endocrine Disruption: Some aromatic amines can interfere with the endocrine systems of organisms. nih.gov

Behavioral and Morphological Changes: Observed effects also include alterations in behavior and physical morphology. nih.gov

For example, chlorinated aniline derivatives like 4-chloroaniline and 3,4-dichloroaniline, which are used in the synthesis of pesticides and pharmaceuticals, have been shown to disrupt the growth, reproduction, and development of aquatic organisms. mdpi.comindustrialchemicals.gov.aunih.gov Weakly mutagenic aromatic amines can also exhibit increased mutagenicity through synergistic interactions with other compounds present in surface waters. nih.govepa.gov